molecular formula C9H13ClF2N2O3S B2748903 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1855948-54-7

1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2748903
CAS RN: 1855948-54-7
M. Wt: 302.72
InChI Key: PINIIEVUSCRXGE-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been found to have potential applications in various fields. In

Scientific Research Applications

1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been found to have significant biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain. Additionally, the compound has been found to have a low toxicity profile, making it a potentially safe candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its low toxicity profile. This makes it a potentially safe candidate for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, future studies could focus on improving the solubility of this compound to make it easier to work with in lab experiments.
Conclusion:
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been found to have potential applications in various fields. While the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the potential applications of this compound and to improve its solubility for use in lab experiments.

Synthesis Methods

The synthesis of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been reported in various research studies. One of the most common methods involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethylamine hydrochloride and isopropyl chloroformate in the presence of a base such as triethylamine. The resulting compound is then treated with sulfuryl chloride to obtain 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride.

properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-6(2)17-5-7-8(18(10,15)16)3-14(13-7)4-9(11)12/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINIIEVUSCRXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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